molecular formula C14H14FN3O2S B2947360 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 899948-34-6

2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2947360
CAS No.: 899948-34-6
M. Wt: 307.34
InChI Key: NFVFKNSWNZMDJU-UHFFFAOYSA-N
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Description

2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic compound characterized by its pyrimidinone core and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinone core. One common method is the reaction of ethyl acetoacetate with guanidine to form the pyrimidinone ring, followed by further functionalization[_{{{CITATION{{{1{Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl ...](https://link.springer.com/article/10.1134/S1070428023040255)[{{{CITATION{{{_2{methyl 2- (4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl ....

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvent, temperature, and catalysts are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorophenyl group can be oxidized to form a fluorophenol derivative.

  • Reduction: The pyrimidinone ring can be reduced to form a pyrimidinol derivative.

  • Substitution: The thioether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines or thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Fluorophenol derivatives.

  • Reduction: Pyrimidinol derivatives.

  • Substitution: Various substituted pyrimidinones or thioethers.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biochemical assays to study enzyme activities.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

  • 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoic acid

Uniqueness: This compound is unique due to the presence of the fluorophenyl group, which can impart different chemical and biological properties compared to its non-fluorinated analogs.

Properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2S/c1-2-9-7-12(19)18-14(16-9)21-8-13(20)17-11-6-4-3-5-10(11)15/h3-7H,2,8H2,1H3,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVFKNSWNZMDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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